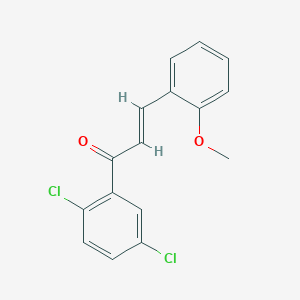
(2E)-1-(2,5-Dichlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-1-(2,5-Dichlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one, also known as 2,5-dichloro-4-ethoxybenzaldehyde, is a synthetic organic compound that is used in a wide variety of scientific research applications. It is a colorless solid that is soluble in most organic solvents and has a melting point of 90-92°C. This compound has been used for a variety of purposes, including as a reagent in organic synthesis, as a dye, and as a pharmaceutical intermediate. It has also been studied for its effects on biochemical and physiological processes.
Applications De Recherche Scientifique
(2E)-1-(2,5-Dichlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one-4-ethoxybenzaldehyde has been used in a wide variety of scientific research applications. It has been used as a reagent in organic synthesis, as a dye, and as a pharmaceutical intermediate. It has also been studied for its effects on biochemical and physiological processes. For example, it has been used to investigate the effects of oxidative stress on the cardiovascular system and to study the role of reactive oxygen species in the development of atherosclerosis. Additionally, it has been utilized to study the effects of inflammation on the cardiovascular system and to investigate the role of nitric oxide in the regulation of blood pressure.
Mécanisme D'action
The exact mechanism of action of (2E)-1-(2,5-Dichlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one-4-ethoxybenzaldehyde is not yet fully understood. However, it is believed to act as a pro-oxidant, which means that it can generate reactive oxygen species (ROS) in the presence of certain enzymes. These ROS can then react with other molecules, leading to a variety of biochemical and physiological effects. For example, ROS can cause lipid peroxidation, which can lead to the formation of free radicals and other reactive molecules that can damage cells and tissues. Additionally, ROS can activate signaling pathways that can lead to inflammation and other physiological responses.
Biochemical and Physiological Effects
(2E)-1-(2,5-Dichlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one-4-ethoxybenzaldehyde has been studied for its effects on biochemical and physiological processes. It has been shown to cause oxidative stress in cells, which can lead to the formation of free radicals and other reactive molecules that can damage cells and tissues. Additionally, it has been shown to activate signaling pathways that can lead to inflammation and other physiological responses. Furthermore, it has been shown to increase levels of nitric oxide, which can lead to vasodilation and a decrease in blood pressure.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (2E)-1-(2,5-Dichlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one-4-ethoxybenzaldehyde in laboratory experiments is that it is relatively easy to obtain and relatively inexpensive. Additionally, it is soluble in most organic solvents, making it easy to work with in the laboratory. However, there are some limitations to using this compound in laboratory experiments. For example, it has been shown to be toxic to cells and tissues, so it should be used with caution. Additionally, it has been shown to cause oxidative stress, which can lead to the formation of free radicals that can damage cells and tissues.
Orientations Futures
There are a number of potential future directions for the study of (2E)-1-(2,5-Dichlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one-4-ethoxybenzaldehyde. For example, further research could be done to better understand the exact mechanism of action of this compound. Additionally, further research could be done to investigate the effects of this compound on different biochemical and physiological processes. Furthermore, further research could be done to explore the potential therapeutic applications of this compound. Finally, further research could be done to investigate the potential toxicity of this compound, as well as its potential for adverse side effects.
Méthodes De Synthèse
The synthesis of (2E)-1-(2,5-Dichlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one-4-ethoxybenzaldehyde is typically accomplished through the reaction of (2E)-1-(2,5-Dichlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-onephenol and 4-ethoxybenzaldehyde in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction proceeds via a nucleophilic aromatic substitution mechanism, where the chlorine atoms of the (2E)-1-(2,5-Dichlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-onephenol are displaced by the ethoxy group of the 4-ethoxybenzaldehyde.
Propriétés
IUPAC Name |
(E)-1-(2,5-dichlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2O2/c1-2-21-14-7-3-12(4-8-14)5-10-17(20)15-11-13(18)6-9-16(15)19/h3-11H,2H2,1H3/b10-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWEWDWSNCCNFFQ-BJMVGYQFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(2,5-Dichlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2E)-3-[4-(Benzyloxy)phenyl]-1-(4-ethylphenyl)prop-2-en-1-one](/img/structure/B6346271.png)










